(4Z)-4-(4-chlorobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amino derivative, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE include other oxazole derivatives and compounds with similar functional groups, such as dichloroanilines and heparinoids .
Uniqueness
What sets (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE apart is its specific combination of functional groups and its unique structural configuration
Properties
Molecular Formula |
C16H9ClN2O4 |
---|---|
Molecular Weight |
328.70 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-11-7-5-10(6-8-11)9-13-16(20)23-15(18-13)12-3-1-2-4-14(12)19(21)22/h1-9H/b13-9- |
InChI Key |
KKUAWQHVQQFGJI-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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